molecular formula C9H9N3O B186949 6-amino-3-methylquinazolin-4(3H)-one CAS No. 16064-23-6

6-amino-3-methylquinazolin-4(3H)-one

Cat. No. B186949
CAS RN: 16064-23-6
M. Wt: 175.19 g/mol
InChI Key: PKPUWVULEUYWLR-UHFFFAOYSA-N
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Description

6-Amino-3-methylquinazolin-4(3H)-one is a chemical compound with the CAS Number: 16064-23-6 . It has a molecular weight of 175.19 . The IUPAC name for this compound is 6-amino-3-methylquinazolin-4(3H)-one .


Molecular Structure Analysis

The InChI code for 6-amino-3-methylquinazolin-4(3H)-one is 1S/C9H9N3O/c1-12-5-11-8-3-2-6 (10)4-7 (8)9 (12)13/h2-5H,10H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 175.19 . It is stored at room temperature .

Scientific Research Applications

Synthesis and Biological Activities

6-Amino-3-methylquinazolin-4(3H)-one derivatives have been synthesized and characterized for various biological activities. For instance, certain derivatives have shown significant antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities, making them potential candidates for drug development in these areas (Sahu et al., 2008).

Antituberculosis Potential

Novel compounds based on 6-amino-3-methylquinazolin-4(3H)-one scaffolding have been synthesized and demonstrated potent anti-tuberculosis activity. One such compound was found to have activity comparable to standard anti-tuberculosis drugs, suggesting its potential as a new lead in tuberculosis treatment (Panneerselvam et al., 2016).

Anti-Inflammatory and Antimicrobial Properties

Derivatives of 6-amino-3-methylquinazolin-4(3H)-one have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. Some compounds have shown promising results, indicating their potential as novel therapeutic agents in these fields (Keche & Kamble, 2014).

Corrosion Inhibition

Certain Schiff bases of 6-amino-3-methylquinazolin-4(3H)-one have been identified as effective corrosion inhibitors. These findings can have significant applications in protecting materials from corrosion, especially in industrial settings (Jamil et al., 2018).

Antioxidant Studies

Quinazolin derivatives, including those derived from 6-amino-3-methylquinazolin-4(3H)-one, have shown potential as antioxidants. They have exhibited capacity for scavenging free radicals, suggesting their utility in oxidative stress-related conditions (Al-azawi, 2016).

Antidiabetic Activity

Some quinazolinone derivatives have been synthesized and tested for their antidiabetic activity, demonstrating significant results in diabetic rat models. This highlights their potential role in the development of new antidiabetic drugs (Jangam & Wankhede, 2019).

Antimicrobial Properties of Metal Complexes

Metal complexes involving 6-amino-3-methylquinazolin-4(3H)-one have shown considerable antimicrobial activity against a range of bacteria and fungi, suggesting their application in combating microbial infections (Peter & Lucky, 2015).

Future Directions

A compound with a similar structure, ((E)-1-((3S)-4-(7-(6-amino-4-methyl-3-(trifluoromethyl)pyridin-2-yl)-6-chloro-8-fluoro-2-(((S)-2-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methoxy)quinazolin-4-yl)-3-methylpiperazin-1-yl)-3-(4-((dimethylamino)methyl)-5-methylpyridin-2-yl)prop-2-en-1-one), has been used in the study of KRAS G13D, a protein associated with cancer . This suggests that 6-amino-3-methylquinazolin-4(3H)-one and similar compounds could have potential applications in medical research.

properties

IUPAC Name

6-amino-3-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-12-5-11-8-3-2-6(10)4-7(8)9(12)13/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPUWVULEUYWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351648
Record name 6-amino-3-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-3-methylquinazolin-4(3H)-one

CAS RN

16064-23-6
Record name 6-amino-3-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-3-methyl-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
N Myakala, K Kandula, N Rayala, S Kuna… - Chemistry & …, 2023 - Wiley Online Library
A library of 6‐(((1‐(substitutedphenyl)‐1H‐1,2,3‐triazol‐4‐yl)methyl)amino)‐3‐methylquinazolin‐4(3H)‐one analogues synthesized from Isatin precursor through a series of nitration, …
Number of citations: 3 onlinelibrary.wiley.com
P Shankaraiah, AKD Bhavani, AK Kumar… - Russian Journal of …, 2020 - Springer
A novel series of quinazolin-4(3H)-one derivatives has been synthesized in high yields using the multicomponent Ugi reaction and characterized by IR, NMR and mass spectral data. …
Number of citations: 1 link.springer.com
A Pacheco-Benichou - 2021 - theses.fr
La synthèse de structures polyhétérocycliques aromatiques est étudiée par notre groupe depuis plus de vingt ans. La modulation fonctionnelle de ces noyaux a conduit à deux …
Number of citations: 5 www.theses.fr
F Couly - 2018 - theses.fr
Les effets du dérèglement de l’expression des protéines kinases DYRK (Dual-specificity tyrosine phosphorylation-regulated kinase) et plus particulièrement de DYRK1A sont étudiées …
Number of citations: 1 www.theses.fr

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